3-Chlorobenzyl cyanide

Description

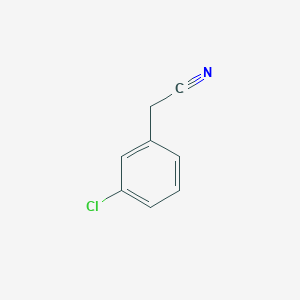

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIKLPYCSAMPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165154 | |

| Record name | Acetonitrile, (m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1529-41-5 | |

| Record name | 3-Chlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1529-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001529415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, (m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8K3M9GKQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-Chlorobenzyl Cyanide (CAS 1529-41-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Chlorobenzyl cyanide, also known as (3-chlorophenyl)acetonitrile. It details its physicochemical properties, spectral data, synthesis, reactivity, applications, and safety protocols, serving as an essential resource for its use in research and development.

Chemical Identity and Physicochemical Properties

This compound is an organohalogen compound and a substituted aromatic nitrile.[1] At room temperature, it presents as a clear, colorless to pale yellow liquid.[1][2][3] It is characterized by a molecular structure where a benzene ring is substituted with a chlorine atom at the meta-position relative to a cyanomethyl group.[1] This compound is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, ether, chloroform, and methanol.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1529-41-5 | [1][2][5][6] |

| Molecular Formula | C₈H₆ClN | [1][2][6][7] |

| Molecular Weight | 151.59 g/mol | [2][6][7] |

| Appearance | Clear colorless to faint yellow liquid | [1][2][3][4] |

| Melting Point | 11-13 °C | [2][3][6][8] |

| Boiling Point | 134-136 °C at 10 mm Hg | [2][3][6][8] |

| Density | 1.283 g/mL at 25 °C | [2][3][6] |

| Refractive Index (n²⁰/D) | 1.544 | [2][3][6] |

| Flash Point | >113 °C (>230 °F) | [2] |

| Water Solubility | Insoluble / Sparingly soluble | [1][4] |

| Stability | Stable under normal conditions. | [1][2][3][6] |

| InChIKey | GTIKLPYCSAMPNG-UHFFFAOYSA-N | [1][2] |

Spectral Data

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.30 | Multiplet | Aromatic protons (4H) |

| ~3.71 | Singlet | Methylene protons (-CH₂-) (2H) |

| Source: Data derived from ChemicalBook.[1] |

Table 3: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~135 | C-Cl (Aromatic) | | ~131 | C (Quaternary, Aromatic) | | ~130 | CH (Aromatic) | | ~129 | CH (Aromatic) | | ~127 | CH (Aromatic) | | ~117 | -C≡N (Nitrile) | | ~24 | -CH₂- (Methylene) | Note: These are predicted values based on typical chemical shift ranges.[9]

Table 4: Key Infrared (IR) Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3100-3000 | C-H (Aromatic) | Stretch |

| 3000-2850 | C-H (Aliphatic) | Stretch |

| ~2250 | -C≡N (Nitrile) | Stretch |

| 1600-1400 | C=C (Aromatic) | Ring Stretch |

| 850-550 | C-Cl | Stretch |

| Note: These are characteristic ranges for the specified functional groups.[10][11] |

Table 5: Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Intensity |

| 153 | Molecular Ion Peak [M+2]⁺ (³⁷Cl isotope) | 10.8% |

| 151 | Molecular Ion Peak [M]⁺ (³⁵Cl isotope) | 31.8% |

| 116 | [M-Cl]⁺ Fragment | 100.0% (Base Peak) |

| 89 | [C₇H₅]⁺ Fragment | 15.3% |

| Source: Data derived from ChemicalBook.[8] |

Synthesis and Experimental Protocols

The most common and established method for synthesizing this compound is through a nucleophilic substitution reaction, a variant of the Kolbe nitrile synthesis.[5][6] This involves reacting 3-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide.[5][6]

General Synthesis Protocol

This protocol describes a general method for the synthesis of this compound.

Reaction: 3-chlorobenzyl chloride + NaCN → this compound + NaCl

Materials:

-

3-chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Water

-

Phase-transfer catalyst (e.g., polyethylene glycol modified diisocyanate)[4]

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous calcium chloride or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium cyanide (2.0 mmol) in water (5 mL).[4]

-

Add 3-chlorobenzyl chloride (1.0 mmol) to the aqueous solution.[4]

-

Add a catalytic amount of a phase-transfer catalyst (e.g., 0.2 g PEG-MDIL).[4]

-

Heat the reaction mixture to reflux and stir vigorously for the required reaction time (typically monitored by TLC or GC).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).[4]

-

Combine the organic extracts and dry over anhydrous calcium chloride or magnesium sulfate.[4]

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation.[6]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate, primarily due to the reactivity of its nitrile and active methylene groups.[5][12]

Key Reactions

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-chlorophenylacetic acid, another important synthetic precursor.[6][12]

-

Reduction: Hydrogenation of the nitrile group leads to the formation of 2-(3-chlorophenyl)ethylamine.[1]

-

Active Methylene Reactions: The methylene (-CH₂-) protons are acidic and can be removed by a base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.[1][12]

// Nodes A [label="3-Chlorobenzyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="this compound\n(CAS 1529-41-5)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; C [label="3-Chlorophenylacetic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="2-(3-Chlorophenyl)ethylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="C-C Bond Formation Products\n(e.g., via Alkylation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [label="+ NaCN\n(Nucleophilic Substitution)", color="#34A853"]; B -> C [label="Hydrolysis\n(H₃O⁺ or OH⁻)", color="#EA4335"]; B -> D [label="Reduction\n(e.g., H₂ / Catalyst)", color="#EA4335"]; B -> E [label="1. Base\n2. Electrophile (R-X)", color="#EA4335"]; } dot Caption: Key synthetic pathways involving this compound.

Major Applications

The primary utility of this compound is as a building block in multi-step organic syntheses.[1][5]

-

Pharmaceuticals: It is a crucial intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[5][6] Its most notable application is as a key precursor in the production of Lorazepam, a benzodiazepine drug used for treating anxiety disorders.[5][6][12] It is also used in the development of EGFR Tyrosine Kinase Inhibitors and non-nucleoside reverse transcriptase inhibitors.[4]

-

Agrochemicals: The compound serves as an intermediate in the manufacturing of certain herbicides and pesticides.[1][10]

-

Specialty Chemicals: It finds use in the synthesis of dyes and fluorescent whitening agents.[5]

Safety and Handling

This compound is classified as a hazardous and toxic substance and must be handled with extreme caution.[9][13]

Table 6: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled.[9][14] |

| Hazard | H315 | Causes skin irritation.[9] |

| Hazard | H319 | Causes serious eye irritation.[9] |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9][14] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[9][14] |

| Precaution | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9][14] |

| Precaution | P302+P352 | IF ON SKIN: Wash with plenty of water.[9][14] |

| Precaution | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9][14] |

| Precaution | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9][14] |

Handling and Storage Protocol

Exposure can cause irritation to the skin, eyes, and respiratory system.[1] It may be metabolized to cyanide in the body, which can lead to severe systemic effects by inhibiting cellular respiration.

// Nodes start [label="Start Handling\nProcedure", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="1. Don PPE:\n- Chemical-resistant gloves\n- Safety goggles/face shield\n- Lab coat/apron", fillcolor="#F1F3F4", fontcolor="#202124"]; hood [label="2. Work exclusively in a\ncertified chemical fume hood.", fillcolor="#F1F3F4", fontcolor="#202124"]; avoid [label="3. Avoid:\n- Inhalation of vapors\n- Contact with skin/eyes\n- Ingestion", fillcolor="#F1F3F4", fontcolor="#202124"]; storage [label="4. Storage:\n- Tightly closed container\n- Cool, dry, well-ventilated area\n- Away from incompatibles", fillcolor="#F1F3F4", fontcolor="#202124"]; spill [label="Spill or Exposure\nEvent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; disposal [label="5. Waste Disposal:\n- Collect in sealed container\n- Dispose as hazardous waste\n- Follow local regulations", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End of Procedure", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; incompatibles [label="Incompatible Substances:\nStrong acids, strong bases,\nstrong oxidizing agents,\nstrong reducing agents", shape=note, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=8];

// Edges start -> ppe; ppe -> hood; hood -> avoid; avoid -> storage; storage -> disposal; disposal -> end; avoid -> spill [dir=both, style=dashed, label="If occurs"]; storage -> incompatibles [style=dashed, arrowhead=none]; } dot Caption: A logical workflow for the safe handling and storage of this compound.

In case of exposure, seek immediate medical attention. [8] For skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air.[9] Facilities using this chemical should be equipped with an eyewash station and a safety shower.

References

- 1. This compound(1529-41-5) 1H NMR spectrum [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Benzeneacetonitrile, 3-chloro- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. m-Chlorophenylacetonitrile | C8H6ClN | CID 73722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. This compound | 1529-41-5 [chemicalbook.com]

- 8. This compound(1529-41-5) 13C NMR spectrum [chemicalbook.com]

- 9. compoundchem.com [compoundchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 13. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 14. 1529-41-5|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to (3-Chlorophenyl)acetonitrile: Structure, Properties, and Applications

Executive Summary: (3-Chlorophenyl)acetonitrile, also known as m-chlorobenzyl cyanide, is a versatile chemical intermediate with significant applications in organic synthesis. Its distinct structure, featuring a chlorinated aromatic ring and a reactive nitrile functional group, makes it a valuable building block for creating more complex molecules. This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, reactivity, and applications, with a focus on its role in the development of pharmaceuticals and other specialty chemicals for researchers and drug development professionals.

Chemical Structure and Identification

(3-Chlorophenyl)acetonitrile is an aromatic nitrile. The structure consists of a benzene ring substituted at the meta-position (position 3) with a chlorine atom and possesses a cyanomethyl group (-CH₂CN). This arrangement of functional groups provides two primary sites for chemical modification: the nitrile group and the aromatic ring.

dot

Caption: Chemical structure of (3-Chlorophenyl)acetonitrile.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(3-chlorophenyl)acetonitrile | [1] |

| CAS Number | 1529-41-5 | [2][3] |

| Molecular Formula | C₈H₆ClN | [2][3][4] |

| Molecular Weight | 151.59 g/mol | [3] |

| Synonyms | 3-Chlorobenzyl cyanide, m-Chlorobenzyl cyanide | [2] |

| SMILES | Clc1cccc(CC#N)c1 | [2] |

| InChIKey | GTIKLPYCSAMPNG-UHFFFAOYSA-N | |

Physicochemical Properties

(3-Chlorophenyl)acetonitrile is a combustible, colorless to light yellow liquid at room temperature.[5] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless to light yellow clear liquid | [5] |

| Melting Point | 11-13 °C | [6] |

| Boiling Point | 134-136 °C @ 10 mmHg | [6] |

| Density | 1.283 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.544 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Topological Polar Surface Area | 23.79 Ų | [2] |

| LogP | 2.406 |[2] |

Synthesis and Reactivity

Experimental Protocol: Synthesis

The most common and direct method for synthesizing (3-Chlorophenyl)acetonitrile is via the nucleophilic substitution of 3-chlorobenzyl chloride with an alkali metal cyanide, such as sodium cyanide.[1] This reaction is a variation of the Kolbe nitrile synthesis. The protocol for the analogous para-isomer can be adapted.[7]

Reaction: ClC₆H₄CH₂Cl + NaCN → ClC₆H₄CH₂CN + NaCl

Materials:

-

3-Chlorobenzyl chloride

-

Sodium cyanide (NaCN)

-

Potassium iodide (KI, catalytic amount)

-

Anhydrous acetone (solvent)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 3-chlorobenzyl chloride, sodium cyanide, and a catalytic amount of potassium iodide to anhydrous acetone. The potassium iodide facilitates the reaction via an in-situ Finkelstein reaction, converting the benzyl chloride to the more reactive benzyl iodide.[7]

-

Reflux: Vigorously stir the mixture and gently heat to reflux (approx. 56 °C for acetone). Maintain the reflux for several hours (e.g., 24 hours) to ensure the reaction goes to completion.[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated salts (NaCl and unreacted NaCN). The salts should be quenched with an oxidant like bleach to safely destroy any residual cyanide.[7]

-

Transfer the filtrate to a distillation apparatus and distill off the acetone solvent.[7]

-

-

Purification: The resulting crude residue, containing the product, is washed with water to remove any remaining water-soluble impurities. The denser organic layer is then separated. Further purification can be achieved by vacuum distillation, collecting the fraction boiling at 134-136 °C at 10 mmHg.[6]

dot

Caption: General workflow for the synthesis of (3-Chlorophenyl)acetonitrile.

Chemical Reactivity

The utility of (3-Chlorophenyl)acetonitrile as a synthetic intermediate stems from the reactivity of its nitrile group. This group can be readily transformed into other valuable functionalities, primarily carboxylic acids and primary amines, which are cornerstone functional groups in drug molecules.

-

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield (3-chlorophenyl)acetic acid.[1] Acid-catalyzed hydrolysis, for instance, involves heating the nitrile with a strong mineral acid like hydrochloric acid in an aqueous solution.[1][8] This conversion is fundamental for introducing a carboxylic acid moiety.

-

Reduction to Primary Amine: The nitrile can be reduced to the corresponding primary amine, 2-(3-chlorophenyl)ethan-1-amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or catalytic hydrogenation (H₂ gas with a metal catalyst like Palladium).[9][10] This reaction provides a route to introduce a primary amine group, a common feature in many pharmacologically active compounds.

dot

Caption: Key reactivity pathways of (3-Chlorophenyl)acetonitrile.

Applications in Research and Drug Development

(3-Chlorophenyl)acetonitrile serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][5] Its value lies in its ability to act as a scaffold, allowing for the introduction of either an acetic acid or an ethylamine side chain attached to a 3-chlorophenyl ring.

While specific examples of blockbuster drugs synthesized directly from the 3-chloro isomer are not as prominently documented as for its para-isomer (4-chlorophenylacetonitrile, a precursor to drugs like Chlorphenamine and Lorcaserin), its utility is clear.[1][11][12] The 3-chlorophenyl motif is present in numerous bioactive molecules, and this compound provides a direct route for its incorporation. For example, trazodone analogues with antidepressant-like activity feature a 1-(3-chlorophenyl)piperazine moiety, highlighting the relevance of this substitution pattern in medicinal chemistry.[13]

In drug discovery, researchers can utilize (3-Chlorophenyl)acetonitrile as a starting material to synthesize libraries of compounds for screening.[5] By transforming the nitrile group and performing further reactions, novel molecules with potential therapeutic value can be efficiently created.[5]

Safety and Handling

(3-Chlorophenyl)acetonitrile is classified as acutely toxic and requires careful handling in a well-ventilated area or fume hood.

Table 3: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| Signal Word | Danger | |

| Pictogram | GHS06 (Skull and crossbones) | [2] |

| Hazard Statements | H301: Toxic if swallowed.H311: Toxic in contact with skin.H331: Toxic if inhaled. | [2] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear protective gloves/clothing/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water. | |

| Personal Protective Equipment | Eyeshields, chemical-resistant gloves, respirator (e.g., type ABEK filter). | |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up. | [14] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. |[6][14] |

Conclusion

(3-Chlorophenyl)acetonitrile is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its nitrile group provide chemists and pharmaceutical scientists with a reliable tool for constructing complex molecular architectures. While it is acutely toxic and requires stringent safety protocols, its value as an intermediate in the creation of novel compounds for drug discovery and materials science is well-established.

References

- 1. This compound [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound;(3-Chlorophenyl)acetonitrile – Hebei Pingkang Biotechnology Co., Ltd. [pingkangshengwu.com]

- 5. Wholesale (3-Chlorophenyl)acetonitrile CAS:1529-41-5 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 6. chembk.com [chembk.com]

- 7. m.youtube.com [m.youtube.com]

- 8. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]

- 12. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 13. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Physical and chemical properties of 3-Chlorobenzyl cyanide

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details its characteristics, experimental protocols for its synthesis and key reactions, and its spectral data, presented in a format tailored for scientific and research applications.

Physical and Chemical Properties

This compound, also known as (3-chlorophenyl)acetonitrile, is a colorless to pale yellow liquid at room temperature.[1] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆ClN | [1][2][3] |

| Molecular Weight | 151.59 g/mol | [2][4] |

| CAS Number | 1529-41-5 | [1][2][3] |

| Appearance | Clear colorless to faint yellow liquid | [1][3] |

| Melting Point | 11-13 °C (lit.) | [2][5] |

| Boiling Point | 134-136 °C at 10 mmHg (lit.) | [2][5] |

| Density | 1.283 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n20/D) | 1.544 (lit.) | [2][5] |

| Solubility in Water | Sparingly soluble/Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [1] |

| Stability | Stable under normal conditions | [1][5] |

| InChI Key | GTIKLPYCSAMPNG-UHFFFAOYSA-N | [3] |

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions.[1][5] It is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][5] Upon heating to decomposition, it may release toxic fumes of hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[3]

The nitrile group in this compound can undergo hydrolysis under acidic or basic conditions to form 3-chlorophenylacetic acid.[6] This reaction is a common transformation for this class of compounds.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic substitution reaction between 3-chlorobenzyl chloride and an alkali metal cyanide, such as sodium cyanide.[6] The use of a phase-transfer catalyst can enhance the reaction rate and yield.

General Protocol:

-

Reactants: 3-chlorobenzyl chloride (1.0 mmol), sodium cyanide (2.0 mmol), and a catalytic amount of a phase-transfer catalyst (e.g., polyethylene glycol modified diisocyanate, 0.2 g).[6]

-

Solvent: Water (5 mL).[6]

-

Procedure:

-

Dissolve 3-chlorobenzyl chloride and sodium cyanide in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6]

-

Add the phase-transfer catalyst to the mixture.[6]

-

Heat the reaction mixture to reflux and stir vigorously.[6] The reaction time will vary depending on the specific conditions.

-

After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

-

Extract the product with an organic solvent such as ether (2 x 10 mL).[6]

-

Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous calcium chloride).[6]

-

Concentrate the organic solution under reduced pressure to obtain the crude product.[6]

-

-

Purification: The crude this compound can be purified by vacuum distillation, collecting the fraction at 134-136 °C at 10 mmHg.[2][5]

Caption: Synthetic workflow for this compound.

Hydrolysis to 3-Chlorophenylacetic Acid

This compound can be hydrolyzed to 3-chlorophenylacetic acid.

General Protocol:

-

Reactants: this compound, a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Solvent: Aqueous solution.

-

Procedure:

-

Combine this compound with an aqueous solution of a strong acid or base in a round-bottom flask.

-

Heat the mixture, typically under reflux, for a sufficient time to complete the hydrolysis.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture.

-

If the reaction was performed under acidic conditions, the product may precipitate upon cooling and can be collected by filtration. If performed under basic conditions, the reaction mixture should be acidified to precipitate the carboxylic acid.

-

The crude 3-chlorophenylacetic acid can be purified by recrystallization.

-

Caption: Hydrolysis of this compound.

Spectral Data

The structural identification of this compound is confirmed by various spectroscopic methods.

Table 2: Spectral Data for this compound

| Technique | Key Features | Reference |

| ¹H NMR | Data available, confirms the presence of aromatic and benzylic protons. | [2] |

| IR | Characteristic nitrile (C≡N) stretching vibration. | [5] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | [7] |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis. Its primary application is as an intermediate in the preparation of active pharmaceutical ingredients (APIs).[1] Notably, it is a key precursor in the synthesis of Lorazepam, a benzodiazepine drug.[8] It is also utilized in the synthesis of other pharmaceuticals and agrochemicals.[1] The reactivity of its nitrile and chloro-substituted benzyl groups allows for a variety of chemical transformations, making it a versatile reagent in medicinal chemistry for the development of novel compounds.[8]

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.[7] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][7] In case of exposure, immediate medical attention is required.[1]

References

- 1. This compound [benchchem.com]

- 2. This compound(1529-41-5) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound(1529-41-5) IR Spectrum [m.chemicalbook.com]

- 6. This compound | 1529-41-5 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and characterization of p-chlorophenylacetic acid [journal.buct.edu.cn]

- 9. snowhitechem.com [snowhitechem.com]

An In-depth Technical Guide to the Solubility of 3-Chlorobenzyl Cyanide in Methanol and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Chlorobenzyl Cyanide

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its solubility behavior. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₈H₆ClN | [1][2] |

| Molecular Weight | 151.59 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | 11-13 °C | [1] |

| Boiling Point | 134-136 °C at 10 mm Hg | [1] |

| Density | 1.283 g/mL at 25 °C | [1][2] |

| Water Solubility | Insoluble | [4] |

Qualitative Solubility Analysis

Based on available literature, a qualitative understanding of the solubility of this compound in methanol and ethanol can be established.

-

Ethanol: this compound is described as being readily soluble in common organic solvents, including ethanol[3]. This suggests a high degree of miscibility.

-

Methanol: Sources indicate that this compound is slightly soluble in methanol[1][5].

This difference in solubility can be attributed to the molecular structures of the solvents and the solute. While both methanol and ethanol are polar protic solvents capable of hydrogen bonding, the slightly longer alkyl chain of ethanol increases its non-polar character, which may better accommodate the non-polar chlorobenzyl group of the solute.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound in alcoholic solvents, the primary interactions at play are:

-

Dipole-Dipole Interactions: The polar nitrile group (-CN) and the C-Cl bond in this compound contribute to its overall dipole moment, allowing for dipole-dipole interactions with the polar hydroxyl group (-OH) of methanol and ethanol.

-

Van der Waals Forces: The aromatic ring and the alkyl chains of both the solute and the solvents interact through London dispersion forces.

-

Hydrogen Bonding: While this compound itself cannot donate a hydrogen bond, the nitrile nitrogen can act as a hydrogen bond acceptor with the hydroxyl protons of methanol and ethanol.

The interplay of these forces dictates the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.

Caption: Factors influencing the solubility of this compound in alcoholic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following details a robust method for determining the solubility of this compound in methanol and ethanol.

Materials and Equipment

-

This compound (≥98% purity)

-

Methanol (anhydrous, ≥99.8%)

-

Ethanol (anhydrous, ≥99.5%)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several sealed vials.

-

Add a precise volume of the respective solvent (methanol or ethanol) to each vial. The amount of solute should be sufficient to ensure a solid phase remains after equilibration.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the excess solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any undissolved material.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any suspended microparticles.

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration within the calibrated range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the respective solvent.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

While qualitative data suggests that this compound is more soluble in ethanol than in methanol, precise quantitative determination is essential for many research and development applications. The experimental protocol detailed in this guide provides a reliable framework for obtaining this critical data. Understanding the solubility of this important synthetic intermediate will enable researchers and drug development professionals to optimize reaction conditions, improve purification processes, and develop more effective formulations.

References

Spectroscopic Profile of 3-Chlorobenzyl Cyanide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorobenzyl cyanide (CAS No. 1529-41-5), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS) and generalized experimental protocols.

Core Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3-7.5 | Multiplet | Aromatic Protons (4H) |

| ~3.7 | Singlet | Methylene Protons (-CH₂CN) (2H) |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic Carbon (C-Cl) |

| ~127-130 | Aromatic Carbons (CH) |

| ~117 | Nitrile Carbon (-CN) |

| ~23 | Methylene Carbon (-CH₂CN) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2900-2950 | Medium | Aliphatic C-H Stretch |

| ~2250 | Strong | Nitrile (C≡N) Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |

| ~700-800 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak.

| m/z | Relative Intensity | Assignment |

| 153 | ~33% of M+ | [M+2]⁺ Isotopic molecular ion with ³⁷Cl |

| 151 | 100% | [M]⁺ Molecular ion with ³⁵Cl |

| 116 | High | [M-Cl]⁺ |

| 89 | Moderate | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of this compound (typically 5-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically recorded using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then obtained using an FTIR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities, and the MS records the mass spectrum of the eluting compound. The mass spectrometer is typically operated in electron ionization (EI) mode.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for spectroscopic analysis of a chemical compound.

Thermal Decomposition Profile of 3-Chlorobenzyl Cyanide: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of 3-Chlorobenzyl cyanide. Due to the limited availability of specific experimental data in peer-reviewed literature, this document synthesizes information from safety data sheets and analogous chemical profiles to offer a robust guide for handling and analysis.

Thermal Stability and Decomposition Onset

This compound is a compound that is stable at ambient temperatures when stored under normal conditions.[1][2][3] However, exposure to excess heat can induce decomposition. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not widely published, information on its isomer, 4-Chlorobenzyl cyanide, suggests that thermal decomposition likely begins at temperatures exceeding 150°C.[4] Further indications from thermal stability studies suggest that decomposition, with the evolution of toxic gases, occurs when the substance is heated above 200°C.[1] The flash point of this compound has been reported to be greater than 110°C (>230°F).

Hazardous Decomposition Products

The thermal decomposition of this compound is expected to release a range of hazardous substances. The presence of chlorine, nitrogen, and the aromatic ring structure dictates the formation of the following products.

| Decomposition Product | Chemical Formula | Physical State | Hazards |

| Hydrogen Chloride | HCl | Gas | Corrosive, respiratory irritant |

| Hydrogen Cyanide | HCN | Gas | Highly toxic, chemical asphyxiant |

| Nitrogen Oxides | NOx | Gas | Respiratory irritants, smog precursors |

| Carbon Monoxide | CO | Gas | Toxic, chemical asphyxiant |

| Carbon Dioxide | CO₂ | Gas | Asphyxiant in high concentrations |

This table is compiled from multiple safety data sheets.

Caption: Major hazardous products from thermal decomposition.

Recommended Experimental Protocols for Thermal Analysis

While specific published protocols for this compound are unavailable, the following section outlines generalized methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) that are applicable for its characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on thermal stability and decomposition kinetics.

| Parameter | Recommended Setting | Rationale |

| Instrument | TGA/SDTA instrument | Standard for thermal analysis. |

| Sample Mass | 5-10 mg | Ensures a detectable mass loss and minimizes thermal gradients within the sample. |

| Crucible | Alumina or platinum crucible | Inert and stable at high temperatures. |

| Atmosphere | Nitrogen (or other inert gas) | To study the pyrolysis in the absence of oxidation. |

| Flow Rate | 20-50 mL/min | To ensure an inert environment and remove decomposition products. |

| Heating Rate | 10°C/min | A common rate that provides good resolution of thermal events. |

| Temperature Range | Ambient to 600°C | To cover the entire decomposition profile. |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can identify melting points, phase transitions, and exothermic or endothermic decomposition processes.

| Parameter | Recommended Setting | Rationale |

| Instrument | Heat-flux or Power-compensated DSC | Standard for thermal analysis. |

| Sample Mass | 2-5 mg | Smaller sample size improves peak resolution. |

| Crucible | Hermetically sealed aluminum pans | To contain any volatile products and prevent evaporation before decomposition. |

| Atmosphere | Nitrogen (or other inert gas) | To prevent oxidative side reactions. |

| Flow Rate | 20-50 mL/min | To maintain an inert atmosphere. |

| Heating Rate | 10°C/min | Balances sensitivity and resolution. |

| Temperature Range | Ambient to 400°C | To observe melting and the onset of decomposition. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful technique allows for the identification of the volatile and semi-volatile organic compounds produced during thermal decomposition.

| Parameter | Recommended Setting | Rationale |

| Pyrolyzer | Micro-furnace or filament pyrolyzer | Allows for precise and rapid heating of the sample. |

| Pyrolysis Temperature | Isothermal at 300°C, 400°C, 500°C | To analyze the decomposition products at different stages of the process. |

| GC Column | A standard non-polar or mid-polar capillary column (e.g., DB-5ms) | To separate a wide range of organic compounds. |

| GC Oven Program | Start at 40°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min | A general-purpose program for separating a variety of analytes. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization method for creating a reproducible fragmentation pattern for library matching. |

| MS Scan Range | 35-550 m/z | To detect a broad range of potential decomposition fragments. |

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Caption: A logical workflow for thermal analysis.

Conclusion

While a detailed, peer-reviewed thermal decomposition profile for this compound is not currently available, the information from existing safety documentation and knowledge of similar chemical structures allows for a preliminary assessment. The compound is expected to decompose at elevated temperatures, above 150-200°C, to produce a range of toxic and corrosive gases. For researchers, scientists, and drug development professionals, it is imperative to handle this compound with appropriate caution, avoiding exposure to high temperatures. The experimental protocols and workflow provided herein offer a robust framework for any future, detailed investigation into the thermal properties of this compound.

References

An In-depth Technical Guide on the Hydrolysis Kinetics of 3-Chlorobenzyl Cyanide to 3-Chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hydrolysis kinetics of 3-chlorobenzyl cyanide to 3-chlorophenylacetic acid, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. While specific kinetic data for this particular reaction is not extensively available in publicly accessible literature, this document compiles and extrapolates from established principles of nitrile hydrolysis and kinetic data of structurally similar compounds. It outlines the reaction mechanisms under both acidic and basic conditions, details generalized experimental protocols for kinetic analysis, and presents the expected influence of various reaction parameters. This guide serves as a foundational resource for researchers and professionals engaged in the development and optimization of processes involving this chemical conversion.

Introduction

The conversion of this compound to 3-chlorophenylacetic acid is a significant reaction in organic synthesis. 3-Chlorophenylacetic acid serves as a key building block for a range of biologically active molecules. Understanding the kinetics of this hydrolysis is paramount for process optimization, enabling control over reaction rates, product yield, and purity, while minimizing the formation of byproducts.

This guide will delve into the mechanistic pathways of this transformation and provide a framework for its kinetic analysis.

Reaction Mechanisms and Pathways

The hydrolysis of this compound (Cl-C₆H₄CH₂CN) to 3-chlorophenylacetic acid (Cl-C₆H₄CH₂COOH) can be effectively catalyzed by both acids and bases. The reaction universally proceeds through an intermediate, 3-chlorophenylacetamide (Cl-C₆H₄CH₂CONH₂).[1] The overall transformation can be depicted as a two-step process:

Step 1: Hydrolysis of Nitrile to Amide Cl-C₆H₄CH₂CN + H₂O → Cl-C₆H₄CH₂CONH₂

Step 2: Hydrolysis of Amide to Carboxylic Acid Cl-C₆H₄CH₂CONH₂ + H₂O → Cl-C₆H₄CH₂COOH + NH₃

The conditions of the reaction (acidic or basic catalysis) dictate the specific mechanistic details of each step.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is typically carried out by heating the nitrile with a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution.[1]

Mechanism:

-

Protonation of the Nitrile: The reaction initiates with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon.[2]

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the protonated nitrile.

-

Deprotonation and Tautomerization: A series of proton transfers and tautomerization leads to the formation of the 3-chlorophenylacetamide intermediate.

-

Amide Hydrolysis: The amide is subsequently hydrolyzed under acidic conditions to yield 3-chlorophenylacetic acid and an ammonium ion.

The overall acid-catalyzed hydrolysis pathway is illustrated in the following diagram:

Figure 1: Acid-catalyzed hydrolysis pathway.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydrolysis proceeds through a different mechanism.[1]

Mechanism:

-

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic nitrile carbon.

-

Protonation: The resulting anionic intermediate is protonated by water to form an imidic acid, which then tautomerizes to the 3-chlorophenylacetamide.

-

Amide Hydrolysis: The amide is further hydrolyzed by hydroxide attack on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and ammonia.

-

Acidification: Subsequent acidification of the reaction mixture is necessary to obtain the final 3-chlorophenylacetic acid.[1]

The base-catalyzed hydrolysis pathway is shown in the diagram below:

Figure 2: Base-catalyzed hydrolysis pathway.

Quantitative Kinetic Data

For illustrative purposes, the following tables summarize the type of quantitative data that would be determined in a kinetic study. The values presented are hypothetical and should be experimentally determined for the specific reaction conditions.

Table 1: Hypothetical Rate Constants for the Hydrolysis of this compound

| Reaction Step | Condition | Rate Constant (k) | Units | Temperature (°C) |

| Nitrile to Amide | Acidic (1 M HCl) | k₁ | s⁻¹ | 50 |

| Amide to Acid | Acidic (1 M HCl) | k₂ | s⁻¹ | 50 |

| Nitrile to Amide | Basic (1 M NaOH) | k'₁ | M⁻¹s⁻¹ | 50 |

| Amide to Acid | Basic (1 M NaOH) | k'₂ | M⁻¹s⁻¹ | 50 |

Table 2: Hypothetical Arrhenius Parameters for the Hydrolysis of this compound

| Reaction Step | Condition | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Nitrile to Amide | Acidic | Value | Value |

| Amide to Acid | Acidic | Value | Value |

| Nitrile to Amide | Basic | Value | Value |

| Amide to Acid | Basic | Value | Value |

Experimental Protocols for Kinetic Studies

To determine the kinetic parameters for the hydrolysis of this compound, a series of well-controlled experiments are required. The following protocols outline the general methodologies for conducting such studies.

General Experimental Setup

A typical experimental setup for studying the kinetics of this reaction would involve a temperature-controlled batch reactor equipped with a stirrer, a reflux condenser, and ports for sampling. For faster reactions, a stopped-flow or quench-flow apparatus may be necessary.

Figure 3: General experimental workflow for kinetic analysis.

Monitoring the Reaction Progress

The progress of the reaction can be monitored by tracking the concentration of the reactant (this compound), the intermediate (3-chlorophenylacetamide), and the product (3-chlorophenylacetic acid) over time. Suitable analytical techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating and quantifying the components of the reaction mixture. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.

-

Gas Chromatography (GC): GC can be employed, particularly if the components are volatile or can be derivatized to enhance volatility.

-

Spectroscopic Methods: If there are distinct changes in the UV-Vis or IR spectra of the components, these methods can be used for real-time monitoring.

Protocol for Pseudo-First-Order Kinetics (Acid or Base Catalyzed)

To simplify the rate law, the reaction is often carried out under pseudo-first-order conditions. This is achieved by using a large excess of one reactant (in this case, water and the acid or base catalyst).

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., a water-miscible organic solvent like dioxane or ethanol to ensure homogeneity) and the acidic or basic aqueous solution.

-

Reaction Initiation: In a temperature-controlled reactor, add the acidic or basic solution. Allow it to reach thermal equilibrium. Initiate the reaction by adding a small, known volume of the this compound stock solution.

-

Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in each aliquot to stop the hydrolysis. For acid-catalyzed reactions, this can be done by neutralizing the acid with a base. For base-catalyzed reactions, neutralize the base with an acid.

-

Analysis: Analyze the quenched samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound at each time point.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound (ln[reactant]) versus time. If the reaction is first-order with respect to the nitrile, this plot will be a straight line with a slope equal to -k_obs (the observed pseudo-first-order rate constant).

Determination of Reaction Order

To determine the order of the reaction with respect to the catalyst (H⁺ or OH⁻), a series of experiments are performed where the initial concentration of the catalyst is varied while keeping the initial concentration of this compound and the temperature constant. The relationship between the observed rate constant (k_obs) and the catalyst concentration can then be determined.

Determination of Activation Energy

To determine the Arrhenius parameters (Activation Energy, Ea, and the pre-exponential factor, A), the hydrolysis reaction is carried out at several different temperatures while keeping the concentrations of all reactants constant. The rate constant (k) is determined at each temperature. A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) will yield a straight line with a slope of -Ea/R, where R is the ideal gas constant.

Conclusion

The hydrolysis of this compound to 3-chlorophenylacetic acid is a fundamental organic transformation with significant industrial applications. While specific kinetic data for this reaction is sparse in the literature, this guide provides a robust framework based on the established principles of nitrile hydrolysis. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically investigate the kinetics of this reaction, enabling the optimization of reaction conditions for improved efficiency, yield, and purity. Further research to populate the kinetic data for this specific transformation is highly encouraged to enhance the predictive modeling and scale-up of related synthetic processes.

References

Toxicological profile and mechanism of action for 3-Chlorobenzyl cyanide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorobenzyl cyanide (CAS RN: 1529-41-5), also known as (3-chlorophenyl)acetonitrile, is a versatile chemical intermediate used in the synthesis of pharmaceuticals, such as the benzodiazepine lorazepam, and other specialty chemicals.[1] Despite its utility, it presents a significant toxicological profile. This document provides a comprehensive analysis of the available toxicological data, elucidates its mechanism of action, and details relevant experimental methodologies. The primary mechanism of toxicity is attributed to its metabolic conversion to cyanide, a potent inhibitor of cellular respiration.[2] This guide is intended for professionals in research and drug development who may handle or investigate this compound.

Toxicological Profile

This compound is classified as a hazardous substance, demonstrating acute toxicity through oral, dermal, and inhalation routes of exposure.[3][4][5] It is also a known irritant to the skin, eyes, and respiratory system.[2]

Acute Toxicity

Table 1: Acute Toxicity Data

| Compound | Species | Route | Value | Units | Reference |

| This compound | Mouse | Intraperitoneal | LD50 = 38 | mg/kg | [6] |

| 4-Chlorobenzyl Cyanide | Rat | Oral | LD50 = 50 | mg/kg | [7] |

Note: Data for 4-Chlorobenzyl Cyanide is included for comparative purposes as a structural isomer.

Irritation and Sensitization

Exposure can cause skin irritation (Category 2) and serious eye irritation (Category 2).[3] Chronic exposure to related cyanide compounds may lead to a "cyanide" rash, characterized by itching and various eruptions.[2]

Neurotoxicity

Symptoms of acute exposure are consistent with cyanide poisoning and include central nervous system depression, headache, dizziness, weakness, unconsciousness, convulsions, and potentially coma and death.[2] The study that determined the intraperitoneal LD50 in mice noted specific neurotoxic effects, including spastic paralysis and convulsions.[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no available data to indicate that this compound is mutagenic, carcinogenic, or a reproductive toxin.[2][3] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the American Conference of Governmental Industrial Hygienists (ACGIH).[2]

Mechanism of Action

The toxicity of this compound is primarily driven by its in vivo metabolism to the cyanide ion (CN⁻). This process is characteristic of many organic nitriles.[2][8]

Metabolic Activation

Organic nitriles, including substituted benzyl cyanides, are metabolized by cytochrome P450 (CYP) enzymes, which are predominantly located in the liver.[8] The proposed metabolic pathway involves the oxidation of the α-carbon (the carbon atom adjacent to the nitrile group). This hydroxylation reaction forms an unstable cyanohydrin intermediate, which then rapidly decomposes to release hydrogen cyanide (HCN) and the corresponding aldehyde (3-chlorobenzaldehyde).

Inhibition of Cellular Respiration

Once liberated, the cyanide ion is a potent and rapid-acting poison. Its primary molecular target is the ferric (Fe³⁺) ion within the heme a₃ component of Cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[9][10] By binding to this iron, cyanide blocks the final step of electron transport, which is the transfer of electrons to oxygen.[10]

This inhibition has several critical downstream effects:

-

Cessation of Oxidative Phosphorylation: The blockade of the electron transport chain halts the production of ATP via oxidative phosphorylation, forcing cells to rely on less efficient anaerobic glycolysis.[10]

-

Lactic Acidosis: The shift to anaerobic metabolism leads to the rapid accumulation of lactic acid, causing a severe metabolic acidosis.

-

Histotoxic Hypoxia: Tissues are unable to utilize oxygen, even when it is plentiful in the blood. This leads to a high venous oxygen saturation, and clinical signs may include bright red venous blood or cherry-red skin.[9]

Experimental Protocols

While specific, detailed experimental reports on the toxicology of this compound are limited, its toxicological properties can be evaluated using standardized methodologies. The following sections describe the core protocols that would be employed.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (and obtain a GHS classification) of a substance using a reduced number of animals.[11][12]

Objective: To determine an LD50 range and classify the chemical according to its acute oral toxicity.

Methodology:

-

Animal Model: Healthy, young adult rats (typically nulliparous, non-pregnant females) are used. Animals are acclimatized for at least 5 days before dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil, water).

-

Stepwise Procedure:

-

A starting dose (e.g., 300 mg/kg) is selected. A group of 3 animals is dosed.

-

If mortality occurs, the dose for the next group of 3 animals is lowered.

-

If no mortality occurs, the dose is increased for the next group.

-

Pre-defined dose levels (e.g., 5, 50, 300, 2000 mg/kg) are used to systematically determine the toxic class.

-

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory patterns, autonomic and CNS effects), and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.[13][14]

Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance.

Methodology:

-

Tester Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used. These strains are auxotrophic for an amino acid (histidine for Salmonella, tryptophan for E. coli) and cannot grow on a medium lacking it.

-

Metabolic Activation (S9 Mix): The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is crucial for detecting chemicals that become mutagenic only after being metabolized.

-

Exposure:

-

A range of concentrations of the test substance, the bacterial tester strain, and either S9 mix or a buffer are combined in soft agar.

-

This mixture is poured as an overlay onto minimal glucose agar plates.

-

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize their own histidine/tryptophan) will form visible colonies. The number of revertant colonies on the test plates is counted and compared to the number on the negative (vehicle) control plates.

-

Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous) reversion rate.

Summary and Conclusion

This compound is an acutely toxic compound, with its primary hazard stemming from its metabolic conversion to cyanide. The resulting inhibition of cytochrome c oxidase disrupts cellular respiration, leading to rapid onset of severe systemic effects, particularly impacting the central nervous system and cardiovascular system. While there is a notable lack of comprehensive data regarding its chronic toxicity, mutagenicity, and reproductive effects, its acute toxicity profile necessitates stringent safety protocols during handling. Further research is warranted to fully characterize its toxicological profile, including the establishment of definitive oral, dermal, and inhalation LD50 values and an investigation into its potential for genotoxicity. Standardized testing methodologies, such as those outlined by the OECD, provide a clear framework for obtaining this critical data.

References

- 1. This compound [benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 1529-41-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 1529-41-5 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Impairment of mitochondrial respiration following ex-vivo cyanide exposure in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Crucial Moiety: An In-depth Technical Guide to the Discovery and Historical Synthesis of Arylacetonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylacetonitriles, organic compounds featuring a cyanomethyl group attached to an aryl substituent, represent a cornerstone in the edifice of modern organic synthesis and medicinal chemistry. Their versatile reactivity, serving as precursors to a myriad of functionalities including arylacetic acids, phenethylamines, and various heterocyclic systems, has cemented their importance. This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for accessing arylacetonitriles, offering a detailed examination of seminal and contemporary approaches. Experimental protocols for key transformations are provided, alongside a comparative analysis of quantitative data to inform synthetic strategy.

Classical Approaches: The Foundation of Arylacetonitrile Synthesis

The early syntheses of arylacetonitriles were primarily centered on nucleophilic substitution and condensation reactions, laying the groundwork for more sophisticated methods to come.

Cyanation of Benzyl Halides: The Kolbe Nitrile Synthesis

One of the most direct and historically significant methods for the preparation of arylacetonitriles is the reaction of a benzyl halide with an alkali metal cyanide. This reaction, a specific application of the Kolbe nitrile synthesis , proceeds via a classical SN2 mechanism.

The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or acetone, to enhance the nucleophilicity of the cyanide ion.[1][2] While effective for primary and secondary benzyl halides, tertiary halides are prone to elimination side reactions.[3] The use of DMSO is particularly advantageous for sterically hindered substrates.[1]

Experimental Protocol: Synthesis of Benzyl Cyanide via Kolbe Nitrile Synthesis [4]

-

Materials:

-

Benzyl chloride

-

Sodium cyanide

-

Ethanol (95%)

-

Water

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, a solution of sodium cyanide in water is prepared and warmed.

-

A solution of benzyl chloride in ethanol is added dropwise to the cyanide solution.

-

The mixture is heated at reflux for several hours to ensure complete reaction.

-

After cooling, the reaction mixture is filtered to remove the precipitated sodium chloride.

-

The alcohol is removed from the filtrate by distillation.

-

The crude benzyl cyanide is then purified by vacuum distillation.

-

| Substrate | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl chloride | NaCN | Ethanol/Water | Reflux | 80-90 | [5] |

| Substituted Benzyl Halides | Alkali Metal Cyanides | DMSO | Various | Moderate to Good | [3] |

Table 1. Representative yields for the Kolbe synthesis of arylacetonitriles.

Caption: SN2 mechanism of the Kolbe nitrile synthesis.

The Strecker Synthesis: Accessing α-Amino Arylacetonitriles

Discovered by Adolph Strecker in 1850, the Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide to form an α-aminonitrile.[6][7] When an aryl aldehyde is used, this method provides a direct route to α-amino arylacetonitriles, which are valuable precursors to α-amino acids. The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.[7][8]

Experimental Protocol: Strecker Synthesis of an α-Aryl-α-aminonitrile [1][9]

-

Materials:

-

Aryl aldehyde

-

Amine (or Ammonia)

-

Trimethylsilyl cyanide (TMSCN)

-

N-methyl imidazolium acetate ([HMIm]OAc) (as promoter)

-

-

Procedure:

-

To a round-bottom flask, the aryl aldehyde, amine, TMSCN, and [HMIm]OAc are added.

-

The mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration and purified.

-

| Aldehyde | Amine | Cyanide Source | Promoter | Yield (%) | Reference |

| Benzaldehyde | Aniline | TMSCN | [HMIm]OAc | High to Excellent | [9] |

| Various Aryl Aldehydes | Various Amines | TMSCN | [HMIm]OAc | High to Excellent | [9] |

Table 2. Representative yields for the Strecker synthesis of α-aminonitriles.

References

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 3. Dehydroxylative Cyanation of Alcohols Promoted by Triphenyphosphine/1,2-Diiodoethane [organic-chemistry.org]

- 4. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chlorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzyl cyanide, also known as (3-chlorophenyl)acetonitrile, is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its molecular structure, featuring a chlorinated benzene ring and a reactive nitrile group, makes it a valuable building block for creating more complex molecules.[1][2] Notably, it serves as a key precursor in the production of certain drugs, including some benzodiazepines.[1] The primary synthetic route to this compound is through the nucleophilic substitution of 3-chlorobenzyl chloride with a cyanide salt, a reaction that can be optimized for high yield and purity.[1]

This document provides detailed protocols for the synthesis of this compound from 3-chlorobenzyl chloride, including various reaction conditions and safety precautions.

Reaction and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction, specifically an SN2 mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride ion and forming the carbon-carbon bond of the resulting nitrile.

Data Presentation

The following table summarizes various reported conditions and results for the cyanation of benzyl chlorides, providing a comparative overview for process optimization.

| Starting Material | Cyanide Source | Solvent/Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Chlorobenzyl chloride | Sodium Cyanide | Water / PEG-MDIL | Reflux | Not Specified | Good to Excellent | [3] |

| p-Chlorobenzyl chloride | Sodium Cyanide | Tetra-n-butylammonium chloride / Minimal H₂O | 70-85 | 3.5 | 100 (selectivity) | [4] |

| p-Chlorobenzyl chloride | Sodium Cyanide | Ethanol | 83-85 | 4 | >81 | [5] |

| Benzyl chloride | Sodium Cyanide | Aqueous Ethanol | Reflux | 4 | 80-90 | [1] |

| 3,4-Dichlorobenzyl bromide | Potassium Cyanide | Ethanol | 60-62 | 11 | 82 | [6] |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₆ClN |

| Molecular Weight | 151.59 g/mol |

| Appearance | Clear colorless to faint yellow liquid[2] |

| Boiling Point | 134-136 °C at 10 mmHg[3] |

| Melting Point | 11-13 °C[3] |

| Density | 1.283 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.544[3] |